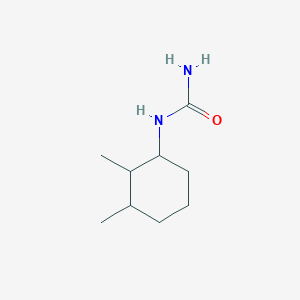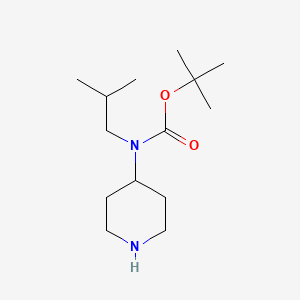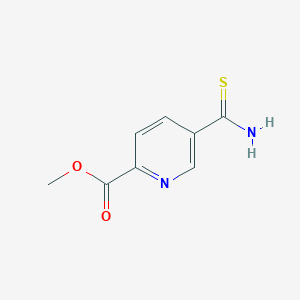
3-(4-aminopiperidin-1-yl)-N,N-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Aminopiperidin-1-yl)-N,N-dimethylpropanamide, commonly known as 3-APMPA, is a synthetic compound that has been studied extensively for its potential medicinal properties. It is a member of the piperidine family of compounds, which are nitrogen-containing cyclic compounds. 3-APMPA has been studied for its ability to act as an agonist of the NMDA (N-methyl-D-aspartate) receptor, which is a key component of the glutamate system in the brain. This compound has been investigated for its potential therapeutic use in a variety of neurological and psychiatric conditions, such as Alzheimer’s disease, Parkinson’s disease, and depression. In addition, 3-APMPA has also been studied for its potential use in laboratory experiments as a tool for studying the NMDA receptor and its associated pathways.
Wissenschaftliche Forschungsanwendungen
Anticancer Agents
Compounds bearing a 3-(4-aminopiperidin-1-yl)methyl magnolol scaffold have been synthesized and evaluated as anticancer agents for the treatment of non-small cell lung cancer via targeting autophagy . This indicates that “3-(4-aminopiperidin-1-yl)-N,N-dimethylpropanamide” could have potential applications in cancer therapy.
Piperidine Derivatives Synthesis
The compound is likely involved in the synthesis of various piperidine derivatives, which are important in pharmaceutical research for their diverse biological activities .
Eigenschaften
IUPAC Name |
3-(4-aminopiperidin-1-yl)-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-12(2)10(14)5-8-13-6-3-9(11)4-7-13/h9H,3-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUYJVIMMJKRAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCN1CCC(CC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-aminopiperidin-1-yl)-N,N-dimethylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine, oxalic acid](/img/structure/B6144613.png)



![tert-butyl N-[(oxolan-2-yl)methyl]-N-(piperidin-4-yl)carbamate](/img/structure/B6144627.png)




![2-[(5-methylfuran-2-yl)methyl]-2,3-dihydro-1H-pyrazol-3-imine hydrochloride](/img/structure/B6144665.png)


![N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine](/img/structure/B6144697.png)
